3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride
Overview
Description
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride is a potent, orally bioavailable, ATP-competitive kinase inhibitor. It is primarily known for its inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases, with IC50 values of 11 nM and 9 nM, respectively . This compound is currently under clinical investigation for its potential use in treating various human malignancies .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
CP-547632 hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of VEGFR-2 and FGF kinases . It interacts with these enzymes, inhibiting their activity and thereby affecting the biochemical pathways they are involved in .
Cellular Effects
CP-547632 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting VEGFR-2 and FGF kinases, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CP-547632 hydrochloride involves its binding interactions with VEGFR-2 and FGF kinases . As an ATP-competitive inhibitor, it prevents these enzymes from performing their normal functions, leading to changes in gene expression and cellular processes .
Metabolic Pathways
CP-547632 hydrochloride is involved in metabolic pathways through its interactions with VEGFR-2 and FGF kinases
Preparation Methods
The synthesis of 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride involves multiple steps, including the formation of an isothiazole ring and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions, including nucleophilic substitution and amide bond formation . Industrial production methods typically involve optimizing these reactions for large-scale synthesis while ensuring high purity and yield .
Chemical Reactions Analysis
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in research to understand the role of VEGFR-2 and FGF kinases in cellular processes.
Industry: Utilized in the development of new kinase inhibitors and related pharmaceuticals.
Comparison with Similar Compounds
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride is unique due to its high selectivity and potency for VEGFR-2 and FGF kinases compared to other related tyrosine kinases such as epidermal growth factor receptor and platelet-derived growth factor receptor . Similar compounds include:
Sunitinib: Another VEGFR-2 inhibitor with broader kinase inhibition profile.
Sorafenib: Inhibits multiple kinases, including VEGFR-2, but with different selectivity.
Pazopanib: A multi-targeted kinase inhibitor with activity against VEGFR-2 and other kinases.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications .
Properties
IUPAC Name |
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrF2N5O3S.ClH/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPJZJJMQDXYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClF2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252003-71-7 | |
Record name | CP-547632 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-547632 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR4BWW90F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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